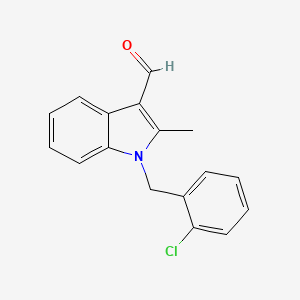

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde

Description

Properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-12-15(11-20)14-7-3-5-9-17(14)19(12)10-13-6-2-4-8-16(13)18/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZUESSMSHLLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358176 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92407-84-6 | |

| Record name | 1-[(2-Chlorophenyl)methyl]-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process involving the following key steps:

Friedel-Crafts Acylation: The initial step involves the acylation of 2-methylindole with 2-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, PCC.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid.

Reduction: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde exhibits several biological activities that could be harnessed for therapeutic purposes. Preliminary studies indicate potential interactions with specific enzymes and receptors involved in disease pathways. The following applications are noteworthy:

- Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. The unique substitution pattern of this compound may enhance its efficacy against certain cancer cell lines.

- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound. Its ability to interact with bacterial enzymes could lead to the development of new antimicrobial agents.

- Targeted Therapies : Understanding the interactions of this compound with biological targets could pave the way for developing targeted therapies for diseases such as cancer and infections.

Material Science Applications

The structural characteristics of this compound also make it a candidate for material science applications:

- Organic Electronics : Its unique electronic properties may be explored for use in organic semiconductors and photovoltaic devices.

- Fluorescent Materials : The compound's ability to emit fluorescence under specific conditions can be utilized in creating fluorescent probes for biological imaging.

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

- Case Study A : A study investigating the compound's anticancer properties found that it inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Case Study B : Research focusing on its antimicrobial activity demonstrated that it effectively inhibited bacterial growth, indicating its potential as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole: Similar in structure but contains a benzimidazole ring instead of an indole ring.

Benzyl chloride: Contains a benzyl group with a chlorine atom but lacks the indole and aldehyde functionalities.

Uniqueness: 1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both the indole ring and the aldehyde functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClNO. The compound features a chlorobenzyl group, a methyl group attached to the indole structure, and an aldehyde functional group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, the minimum inhibitory concentration (MIC) against MRSA was found to be as low as 0.25 µg/mL, indicating strong antibacterial potential .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in relation to various cancer cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells with IC50 values ranging from 11.52 µM to 12.93 µM against breast (MCF-7) and colon (HCT 116) cancer cell lines . The mechanism appears to involve inhibition of specific enzymes related to cancer proliferation pathways.

Enzyme Inhibition

This compound may exert its biological effects by interacting with molecular targets such as enzymes and receptors. For example, it has been suggested that the compound can inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory and anticancer effects .

Receptor Binding

The compound likely binds to neurotransmitter receptors, such as serotonin or dopamine receptors, influencing neurotransmission and cellular signaling pathways. This binding can modulate various physiological responses, potentially leading to therapeutic effects .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde?

Answer: The compound is typically synthesized via nucleophilic substitution or formylation reactions. A common method involves reacting a substituted indole precursor (e.g., 1-methyl-1H-indole derivatives) with chlorobenzyl halides in the presence of a base like NaH. For example:

- Procedure : Dissolve 1-methyl-1H-indole-3-carbaldehyde in dry DMF, add NaH (20 mmol), and react with 1-chloromethyl-2-chlorobenzene at 90°C for 1 hour. Isolate the product via filtration and recrystallize from ethanol (yield ~70%) .

- Alternative : Use Vilsmeier-Haack formylation with POCl₃ and DMF at 50°C for 3 hours for indole formylation .

Q. Key Reaction Parameters :

| Reagent | Temperature | Time | Solvent | Yield |

|---|---|---|---|---|

| NaH + DMF | 90°C | 1 h | DMF | ~70% |

| POCl₃ + DMF | 50°C | 3 h | DMF | Not reported |

Q. How is the compound characterized, and what analytical techniques are critical?

Answer: Characterization relies on:

- Single-crystal X-ray diffraction (XRD) : Resolves molecular geometry and confirms substitution patterns (e.g., chlorobenzyl orientation) .

- Chromatography : Column chromatography (petroleum ether/ethyl acetate) for purification ; HPLC for purity assessment (if applicable).

- Spectroscopy : ¹H/¹³C NMR for structural confirmation; IR for functional group analysis (e.g., aldehyde C=O stretch at ~1700 cm⁻¹).

Q. What safety precautions are required during handling?

Answer:

Q. What are the solubility properties of this compound?

Answer:

- Polar solvents : Soluble in DMF, DCM, and ethyl acetate.

- Non-polar solvents : Limited solubility in petroleum ether.

- Recrystallization : Ethanol or DCM/hexane mixtures are effective .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Answer: Optimization strategies include:

- Temperature control : Lower temperatures (e.g., 50°C) reduce side reactions in formylation steps .

- Catalyst screening : Transition metal catalysts (e.g., Ru complexes) for regioselective alkylation .

- Solvent selection : Anhydrous DMF enhances reactivity in Vilsmeier-Haack reactions .

Case Study : Replacing NaH with milder bases (e.g., K₂CO₃) in alkylation steps may reduce decomposition .

Q. How can contradictory spectroscopic data be resolved?

Answer:

- Multi-technique validation : Cross-validate NMR and IR data with computational simulations (e.g., DFT for predicting chemical shifts) .

- XRD confirmation : Resolve ambiguities in substitution patterns (e.g., chlorobenzyl vs. methyl group positioning) .

Example : In XRD analysis of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile, the chlorophenyl group was found orthogonal to the indole plane, clarifying NOE correlations .

Q. What computational tools are suitable for studying this compound’s bioactivity?

Answer:

- Molecular docking : Use MOE or AutoDock to predict binding affinity with biological targets (e.g., enzymes) .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Application : Indole derivatives are often screened as kinase inhibitors; computational studies can prioritize synthetic targets .

Q. How can derivatives be designed to enhance pharmacological activity?

Answer:

- Functional group modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to the benzyl ring to modulate electronic effects .

- Heterocycle fusion : Synthesize imidazo-indole hybrids via cyclization reactions (e.g., using 2-aminothiazol-4-one in acetic acid) .

Example : 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives showed enhanced bioactivity in screening .

Q. What are the challenges in crystallizing this compound?

Answer:

- Slow evaporation : Use DCM/ethanol mixtures to grow single crystals suitable for XRD .

- Polymorphism : Monitor solvent ratios to avoid mixed crystal forms.

Data from XRD : The title compound’s crystal packing often involves π-π stacking between indole rings and C-H···O hydrogen bonds .

Q. How to analyze stability under varying pH and temperature?

Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours; monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for indole carbaldehydes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.